molecular formula C5H8N2O2 B131786 1H-Pyrazole-3,5-dimethanol CAS No. 142179-08-6

1H-Pyrazole-3,5-dimethanol

Cat. No. B131786
M. Wt: 128.13 g/mol
InChI Key: CEMYSBRDJZPNNC-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-dimethanol is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and analytical reagents .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives typically involves the condensation of diketones with hydrazine. For instance, 3,5-diaryl-1H-pyrazoles can be synthesized by condensing 1,3-diketones with hydrazine in ethanol . Another method involves the Claisen condensation of aryl methyl ketones with aromatic esters followed by cyclization with hydrazine monohydrate . Additionally, 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles can be obtained through the Wolff-Kishner reduction of corresponding arylethanones .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, IR, NMR spectroscopy, and mass spectrometry. For example, the X-ray crystal structure analysis of certain derivatives shows that they can exist as tautomers and form dimers through intermolecular hydrogen bonds . The planarity of the pyrazole ring and the dihedral angles between the pyrazole and other substituent rings are also key structural features .

Chemical Reactions Analysis

1H-pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, they can undergo electrophilic substitution reactions, as seen in the synthesis of tetradentate antipyrine derivatives . They can also form intermolecular hydrogen bonds, which contribute to the dimerization process in solution and affect their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. They are generally crystalline substances that are soluble in organic solvents but insoluble in water . Their intermolecular hydrogen bonding capabilities lead to the formation of dimers and higher-order structures, which can be observed in their crystal packing . The presence of substituents such as phenyl, methyl, or methoxy groups can affect their antibacterial potential and DNA photocleavage activity . Additionally, the electronic properties, such as molecular electrostatic potential and nonlinear optical properties, can be studied using computational methods like DFT to understand their reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Bioactive Potential

Pyrazole derivatives, including compounds related to 1H-Pyrazole-3,5-dimethanol, have been extensively studied for their synthesis methods and wide range of bioactive properties. These compounds are recognized for their roles in medicinal chemistry, serving as pharmacophores with applications in anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and other therapeutic areas. The significance of pyrazole derivatives in medicinal chemistry is highlighted by the success of pyrazole COX-2 inhibitors, emphasizing the importance of these heterocycles. The synthesis involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, under conditions that may include microwave irradiation to achieve potential yields of heterocyclic pyrazoles (Dar & Shamsuzzaman, 2015).

Applications in Drug Discovery

Pyrazole derivatives, including those structurally related to 1H-Pyrazole-3,5-dimethanol, have been identified as core structures in a myriad of compounds showing significant pharmaceutical activities. The diversity in their application ranges from anticancer, CNS agents, anti-infectious, anti-inflammatory agents, to CRF1 antagonists and radiodiagnostics. Their structure-activity relationship (SAR) studies have garnered attention, leading to the derivation of many lead compounds for various disease targets, indicating room for further exploration and development of potential drug candidates (Cherukupalli et al., 2017).

Organophosphorus Chemistry

The study of organophosphorus azoles, including pyrazoles, has provided detailed insights into the stereochemical structure of these compounds using NMR spectroscopy and quantum chemistry. This research is particularly relevant in understanding the tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles and their Z/E isomerization. Such studies are essential for designing more active biological agents and exploring new applications in organic synthesis and material science (Larina, 2023).

Multicomponent Synthesis for Bioactive Derivatives

Recent developments in the synthesis of biologically active molecules containing the pyrazole moiety via multicomponent reactions (MCRs) highlight the efficiency and versatility of these methods. The focus on pot, atom, and step economy (PASE) synthesis emphasizes the importance of pyrazole derivatives in drug discovery and development. Such approaches have led to the discovery of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others, showcasing the scaffold's therapeutic potential (Becerra et al., 2022).

Safety And Hazards

Pyrazoles can have various safety and hazard profiles depending on their specific structure . The specific safety and hazards of 1H-Pyrazole-3,5-dimethanol are not found in the available resources.

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The future directions for 1H-Pyrazole-3,5-dimethanol specifically are not found in the available resources.

properties

IUPAC Name

[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMYSBRDJZPNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400406
Record name 1H-Pyrazole-3,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3,5-dimethanol

CAS RN

142179-08-6
Record name 1H-Pyrazole-3,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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